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Compound of Interest

Compound Name: Bis(1-methylheptyl) phthalate

Cat. No.: B089695

An In-depth Technical Guide to Bis(1-
methylheptyl) phthalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(1-methylheptyl) phthalate, a diester of phthalic acid, belongs to a class of compounds
widely utilized as plasticizers. Despite the extensive research on many phthalate esters due to
their prevalence and potential as endocrine disruptors, specific data on Bis(1-methylheptyl)
phthalate remains notably scarce. This technical guide synthesizes the currently available
information on its chemical structure, properties, and known biological activities. It aims to
provide a foundational resource for researchers and professionals in drug development,
highlighting the significant knowledge gaps that warrant further investigation. The limited
experimental data underscores the need for dedicated studies to fully characterize this
compound and understand its potential biological significance.

Chemical Structure and Identification

Bis(1-methylheptyl) phthalate is a branched-chain dialkyl phthalate. The structure consists of
a central benzene-1,2-dicarboxylate core with two 1-methylheptyl ester groups.

Chemical Identifiers
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Identifier Value

IUPAC Name dioctan-2-yl benzene-1,2-dicarboxylate[1]

Synonyms d?(2-methylheptyl) phthalate, Phthalic acid,
bis(1-methylheptyl) ester

CAS Number 131-15-7[2]

Molecular Formula C24H3804[2]

Molecular Weight 390.56 g/mol [2]

InChl Key RLRMXWDXPLINPJ-UHFFFAOYSA-N[1]

| SMILES | CCCCCCC(C)OC(=0)clecceelC(=0)OC(C)CCCCCC[] |

Physicochemical Properties

Quantitative data on the physicochemical properties of Bis(1-methylheptyl) phthalate is
limited, with many available values being predictions rather than experimental results. The
following table summarizes the available data.

Table of Physicochemical Properties
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Property Value Source
Ideal gas heat capacity ; .
JimolxK Cheméo (Predicted)[2]
(Cp.gas)
Dynamic viscosity (n) Paxs Cheméo (Predicted)[2]
Standard Gibbs free energy of i ]
) kJ/mol Cheméo (Predicted)[2]
formation (AfG°)
Enthalpy of formation at i )
N kJ/mol Cheméo (Predicted)[2]
standard conditions (AfH°gas)
Enthalpy of fusion at standard i i
- kJ/mol Cheméo (Predicted)[2]
conditions (AfusH®)
Enthalpy of vaporization at i )
kJ/mol Chemeéo (Predicted)[2]

standard conditions (AvapH®)

Log10 of Water solubility in

Cheméo (Predicted)[2]
mol/l (log10WS)

Octanol/Water partition ] _
. Cheméo (Predicted)[2]
coefficient (logPoct/wat)

McGowan's characteristic

mi/mol Cheméo (Predicted)[2]
volume (McVol)
Critical Pressure (Pc) kPa Cheméo (Predicted)[2]
Normal Boiling Point i _
) K Cheméo (Predicted)[2]
Temperature (Tboil)
Critical Temperature (Tc) K Cheméo (Predicted)[2]

Normal melting (fusion) point

Cheméo (Predicted)[2]
(Tfus)

| Critical Volume (Vc) | m3/kmol | Cheméo (Predicted)[2] |

Spectroscopic Data
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Detailed spectroscopic data for Bis(1-methylheptyl) phthalate is not readily available in public
databases. The National Institute of Standards and Technology (NIST) provides an infrared (IR)
spectrum for di(2-methylheptyl) phthalate, a synonym for the target compound.

« Infrared (IR) Spectrum: An evaluated infrared reference spectrum is available from the
Coblentz Society's collection, digitized by NIST. The spectrum was measured on a dispersive
instrument in a solution of 10% CCI4 for the 2.7-7.5 um range and 10% CS2 for the 7.5-26
pm range.[3]

No publicly accessible NMR or detailed mass spectrometry data specifically for Bis(1-
methylheptyl) phthalate has been identified.

Experimental Protocols

Detailed and validated experimental protocols specifically for the synthesis and analysis of
Bis(1-methylheptyl) phthalate are not available in the reviewed literature. However, general
methodologies for the synthesis and analysis of phthalate esters can be adapted.

General Synthesis of Phthalate Esters

The synthesis of dialkyl phthalates typically involves the esterification of phthalic anhydride with
the corresponding alcohol. For Bis(1-methylheptyl) phthalate, this would involve the reaction
of phthalic anhydride with 1-methylheptanol (octan-2-ol).

Reaction Scheme:

General synthesis of Bis(1-methylheptyl) phthalate.

Methodology Outline:

e Reactant Charging: Phthalic anhydride and a molar excess of 1-methylheptanol are charged
into a reaction vessel equipped with a stirrer, thermometer, and a condenser with a Dean-
Stark trap.

o Catalyst Addition: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is added to
the reaction mixture.
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e Reaction: The mixture is heated to a temperature typically ranging from 140°C to 160°C. The
reaction proceeds via nucleophilic acyl substitution, and the water produced is continuously
removed by azeotropic distillation with the excess alcohol to drive the equilibrium towards
the product.

o Neutralization and Purification: After the reaction is complete (monitored by measuring the
acid value of the mixture), the excess alcohol is distilled off, often under reduced pressure.
The crude product is then neutralized with an alkaline solution (e.g., sodium carbonate),
washed with water, and finally purified by vacuum distillation.

General Analytical Methods for Phthalate Determination

The analysis of phthalates in various matrices is typically performed using chromatographic
techniques coupled with mass spectrometry.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the identification and quantification of phthalates.[4][5]
Sample Preparation (General):

o Extraction: Phthalates are extracted from the sample matrix using an appropriate organic
solvent (e.g., hexane, dichloromethane, or acetone). Techniques like liquid-liquid extraction
or solid-phase extraction (SPE) can be employed.

o Clean-up: The extract may require a clean-up step to remove interfering substances. This
can be achieved using techniques like column chromatography with adsorbents such as
silica gel or florisil.

» Concentration: The cleaned extract is concentrated to a suitable volume before injection into
the GC-MS system.

GC-MS Parameters (Typical):
e Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

« Injector: Split/splitless injector, with the temperature typically set around 250-280°C.
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o Oven Temperature Program: A temperature gradient is used to separate the phthalates
based on their boiling points.

e Carrier Gas: Helium at a constant flow rate.

e Mass Spectrometer: Operated in either full scan mode for identification or selected ion
monitoring (SIM) mode for enhanced sensitivity and quantification.

4.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (MS/MS), is another powerful technique for
phthalate analysis, especially for less volatile phthalates or in complex matrices.[6][7]

Sample Preparation (General): Similar to GC-MS, sample preparation involves extraction and
may include a clean-up step. The final extract is dissolved in a solvent compatible with the LC
mobile phase.

LC-MS Parameters (Typical):

Column: A reverse-phase column (e.g., C18, C8).

o Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile, often
with additives like formic acid or ammonium acetate to improve ionization.

« lonization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization
(APCI).

o Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used in multiple
reaction monitoring (MRM) mode for high selectivity and sensitivity.

General workflow for phthalate analysis.

Biological Activity and Signaling Pathways

There is a significant lack of research on the specific biological activities of Bis(1-
methylheptyl) phthalate. Most of the available toxicological and mechanistic data pertains to
other more common phthalates like Di(2-ethylhexyl) phthalate (DEHP) and Dibutyl phthalate
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(DBP).[8][9] These compounds are known endocrine disruptors that can interact with various
nuclear receptors.[10][11]

A key study has indicated that the metabolite of Bis(1-methylheptyl) phthalate, mono-1-
methyl-heptyl-phthalate, is biologically active. This metabolite was found to:

» Activate Peroxisome Proliferator-Activated Receptor delta (PPARJ).[12]
 Induce the differentiation of F9 teratocarcinoma cells, an in vitro model for teratogenicity.[12]

This finding is significant as PPARs are a family of nuclear receptors that play crucial roles in
lipid metabolism, inflammation, and cellular differentiation. The activation of PPARd by a
metabolite of Bis(1-methylheptyl) phthalate suggests a potential mechanism by which this
compound could exert biological effects.

Proposed signaling pathway for a metabolite of Bis(1-methylheptyl) phthalate.

Discussion and Future Perspectives

The information available on Bis(1-methylheptyl) phthalate is sparse and highlights a
significant data gap in the field of phthalate research. While its basic chemical identity is
established, a comprehensive understanding of its physicochemical properties, metabolic fate,
and toxicological profile is lacking. The finding that its monoester metabolite can activate
PPARS is a critical lead that warrants further investigation.

Future research should focus on:

» Validated Synthesis and Purification: Developing and publishing a detailed, validated
protocol for the synthesis and purification of high-purity Bis(1-methylheptyl) phthalate to
serve as a reference standard.

o Comprehensive Physicochemical Characterization: Experimental determination of key
physicochemical properties.

o Development of Specific Analytical Methods: Validation of robust and sensitive analytical
methods for the quantification of Bis(1-methylheptyl) phthalate and its metabolites in
biological and environmental matrices.
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« In-depth Toxicological Studies: Comprehensive in vitro and in vivo studies to assess its
potential for endocrine disruption, reproductive toxicity, developmental toxicity, and
carcinogenicity.

o Mechanistic Studies: Elucidation of the molecular mechanisms of action, including its
interaction with a broader range of nuclear receptors and other cellular targets.

Conclusion

Bis(1-methylheptyl) phthalate is a poorly characterized member of the phthalate family. This
guide provides a summary of the limited available data and underscores the urgent need for
further research. For scientists and professionals in drug development and toxicology, the
potential for this compound and its metabolites to interact with key cellular signaling pathways,
such as PPARJ, suggests that it should not be overlooked. A more complete understanding of
its properties and biological effects is essential for a thorough assessment of the risks
associated with human and environmental exposure to the vast array of phthalate plasticizers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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